2-methyl-1H-imidazole Clotrimazole
Description
Historical Context and Significance of Imidazole (B134444) Derivatives in Medicinal Chemistry
The journey of imidazole in medicinal chemistry is a long and storied one, beginning with its first synthesis in 1858. irjet.netmdpi.com However, it was the discovery of the antifungal properties of azole compounds that marked a significant turning point. The first generation of imidazole-based antifungals, which included clotrimazole (B1669251), miconazole (B906), and econazole, emerged in the 1960s and 1970s and were primarily used for topical applications. bohrium.com These early imidazoles paved the way for the development of subsequent generations of azole antifungals, including the triazoles, which offered improved safety profiles and a broader spectrum of activity. bohrium.comnih.gov
The mechanism of action of azole antifungals involves the inhibition of the fungal enzyme cytochrome P450 14α-demethylase (CYP51). bohrium.commdpi.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.comdrugbank.com By disrupting ergosterol synthesis, azoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth. drugbank.com The significance of imidazole derivatives extends beyond their antifungal applications, with compounds containing this scaffold being investigated for a multitude of other therapeutic purposes. researchgate.netnih.govmednexus.org
Academic Relevance of Clotrimazole as a Prototypical Antifungal Agent in Research Models
Clotrimazole, a synthetic imidazole derivative discovered in the late 1960s, serves as a quintessential model compound in antifungal research. drugbank.comresearchgate.netnih.gov Its broad-spectrum activity against a variety of yeasts and dermatophytes, including Candida spp., Trichophyton spp., and Microsporum spp., has made it a valuable tool for studying fungal pathogenesis and the mechanisms of antifungal drug action. nih.govsigmaaldrich.com
In academic research, clotrimazole is frequently employed as a reference or standard drug in the evaluation of new antifungal candidates. researchgate.net Its well-characterized mechanism of action and established in vitro and in vivo efficacy provide a benchmark for comparison. nih.govtandfonline.commdpi.com Furthermore, the fungistatic activity of clotrimazole, which inhibits fungal growth, allows for detailed investigations into the cellular and molecular consequences of ergosterol biosynthesis inhibition. researchgate.net Beyond its primary antifungal role, clotrimazole has also garnered interest for its potential applications in other diseases, including malaria and certain cancers, further expanding its relevance in academic research. researchgate.netnih.gov
Differentiation and Academic Interest in Structurally Modified Clotrimazole Derivatives, specifically 1-((2-chlorophenyl)diphenylmethyl)-2-methyl-1H-imidazole
The core structure of clotrimazole has been a fertile ground for synthetic modifications aimed at exploring structure-activity relationships (SAR) and developing new therapeutic agents. nih.gov Academic interest in clotrimazole derivatives stems from the desire to enhance antifungal potency, broaden the spectrum of activity, overcome drug resistance, and explore novel pharmacological properties. nih.govnih.gov
One such derivative of academic interest is 1-((2-chlorophenyl)diphenylmethyl)-2-methyl-1H-imidazole. This compound is recognized as an impurity of clotrimazole. veeprho.com The synthesis of this and similar derivatives allows researchers to probe the specific structural requirements for antifungal activity. For instance, studies on clotrimazole analogues have revealed the critical importance of the three phenyl rings on the trityl moiety and the presence of halogen substituents for its modulatory effects on certain ion channels. nih.gov The synthesis of 1-((2-chlorophenyl)diphenylmethyl)-1H-imidazole, the parent compound of the 2-methyl derivative, has been described through the reaction of 2-chlorotrityl chloride with imidazole. google.com
The introduction of a methyl group at the 2-position of the imidazole ring, as seen in 1-((2-chlorophenyl)diphenylmethyl)-2-methyl-1H-imidazole, can significantly alter the compound's physicochemical properties and its interaction with biological targets. Research into such modifications helps to build a comprehensive understanding of the SAR of azole antifungals, guiding the design of future antifungal agents with improved therapeutic profiles. nih.gov
Scope of Advanced Research Perspectives for 2-methyl-1H-imidazole Clotrimazole
The exploration of structurally modified clotrimazole derivatives like this compound opens up several avenues for advanced research. A primary focus remains on elucidating the precise impact of the 2-methyl substitution on antifungal efficacy and spectrum. This includes detailed in vitro studies against a wide range of fungal pathogens, including resistant strains, to determine if this modification offers any advantages over the parent compound.
Furthermore, research can delve into the compound's mechanism of action. While it is likely to inhibit ergosterol biosynthesis, the 2-methyl group could subtly alter its binding affinity for CYP51 or even introduce secondary mechanisms of action. Investigating its effects on other cellular targets, such as ion channels, could reveal novel pharmacological activities. nih.gov
The development of innovative drug delivery systems for clotrimazole and its derivatives is another promising research direction. nih.govnih.gov For instance, combining clotrimazole with other molecules, like high-molecular-weight chitosan, has been shown to have a synergistic antifungal effect. mdpi.com Similar strategies could be explored for this compound to enhance its efficacy and overcome potential limitations.
Finally, the potential for repurposing this compound for other therapeutic indications warrants investigation. Given that the parent compound, clotrimazole, has shown promise in areas like cancer and malaria, it is plausible that this derivative may also possess interesting activities in these or other disease models. mednexus.org
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-chlorophenyl)-diphenylmethyl]-2-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2/c1-18-25-16-17-26(18)23(19-10-4-2-5-11-19,20-12-6-3-7-13-20)21-14-8-9-15-22(21)24/h2-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWVYEMVUUIDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Imidazole Based Compounds
Precursor Synthesis and Chemical Transformation Pathways
The foundation of synthesizing complex imidazole (B134444) derivatives lies in the efficient preparation of their key precursors. This involves the construction of the imidazole ring itself and the synthesis of the bulky trityl-like side chain that characterizes Clotrimazole (B1669251) and its analogs.
Synthesis of the 1H-Imidazole Core and its Substituted Analogs
The 1H-imidazole ring is a fundamental heterocyclic scaffold. A common and versatile method for its synthesis is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia. To create substituted imidazoles, such as 2-methyl-1H-imidazole, the reaction can be adapted by using different starting materials. Specifically, for 2-methyl-1H-imidazole, the condensation involves glyoxal, acetaldehyde, and ammonia. wikipedia.orgnih.gov
Numerous other strategies for synthesizing substituted imidazoles have been developed. These include multi-component reactions that allow for the construction of highly functionalized imidazole rings in a single step from simple, readily available starting materials. researchgate.net
Preparation of (2-chlorophenyl)diphenylmethanol (B1676089) and its Activated Derivatives
The synthesis of the crucial triphenylmethyl-like portion of Clotrimazole begins with the preparation of (2-chlorophenyl)diphenylmethanol. This is typically achieved through a Grignard reaction. In this process, an organomagnesium reagent is formed from a haloarene, which then acts as a nucleophile. For instance, bromobenzene (B47551) can be reacted with magnesium turnings to form phenylmagnesium bromide. researchgate.net This Grignard reagent is then added to a ketone, such as 2-chlorobenzophenone, to yield the tertiary alcohol, (2-chlorophenyl)diphenylmethanol, after an aqueous workup. researchgate.netchemicalbook.com
To make this alcohol reactive for subsequent substitution onto the imidazole nitrogen, the hydroxyl group must be converted into a better leaving group. This is accomplished by transforming the alcohol into an activated derivative, most commonly (2-chlorophenyl)diphenylchloromethane, also known as o-chlorotrityl chloride. This transformation is typically carried out by reacting the alcohol with a chlorinating agent like thionyl chloride. researchgate.netchemicalbook.com
Synthetic Routes to Clotrimazole (1-((2-chlorophenyl)diphenylmethyl)-1H-imidazole)
Clotrimazole is synthesized by coupling the two primary precursors: the imidazole nucleophile and the activated (2-chlorophenyl)diphenylmethyl electrophile.
Condensation Reactions Utilizing Imidazole Nucleophiles
The key bond-forming step in the synthesis of Clotrimazole is the N-alkylation of imidazole with (2-chlorophenyl)diphenylchloromethane (o-chlorotrityl chloride). In this S_N-type reaction, the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethane (B1201357) derivative and displacing the chloride leaving group. The reaction is typically performed in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid generated during the reaction. chemicalbook.com Alternative procedures may use an excess of imidazole, which can also act as the acid scavenger. google.com
Table 1: Key Reaction for Clotrimazole Synthesis
| Reactant 1 | Reactant 2 | Base/Solvent | Product |
|---|---|---|---|
| (2-chlorophenyl)diphenylchloromethane | Imidazole | Triethylamine / Toluene (B28343) | Clotrimazole |
Optimization of Reaction Conditions and Yields in Academic Synthesis
Significant research has been directed toward optimizing the synthesis of Clotrimazole to improve yields, simplify procedures, and enhance environmental friendliness. One approach involves conducting the chlorination of the alcohol and the subsequent condensation with imidazole in a one-pot procedure, which avoids the need to isolate the potentially unstable o-chlorotrityl chloride intermediate.
Further optimizations have explored different solvent and base systems. For example, using hexafluoroisopropanol as a solvent and sodium carbonate as the base has been shown to facilitate the reaction at room temperature, leading to high yields of up to 92%. google.com Other methods describe refluxing the reactants in toluene, followed by treatment with an alkali solution to yield the final product. google.com The choice of solvent and base can significantly impact reaction time, temperature, and the ease of product purification.
Targeted Synthesis of 1-((2-chlorophenyl)diphenylmethyl)-2-methyl-1H-imidazole
The targeted synthesis of this specific Clotrimazole derivative, which is also known as a Clotrimazole impurity, follows a synthetic logic analogous to that of Clotrimazole itself. researchgate.netveeprho.com The key difference is the use of a substituted imidazole precursor.
The synthesis involves the N-alkylation of 2-methylimidazole (B133640) with (2-chlorophenyl)diphenylchloromethane. researchgate.net As in the synthesis of Clotrimazole, a base is typically required to drive the reaction to completion. The starting material, 2-methylimidazole, is prepared via the Radziszewski reaction from glyoxal, acetaldehyde, and ammonia. wikipedia.org The presence of the methyl group at the 2-position of the imidazole ring can influence the nucleophilicity of the ring nitrogens but does not prevent the desired alkylation reaction. This targeted approach allows for the specific creation of this and other N-substituted heteroaromatic compounds related to Clotrimazole. researchgate.net
Table 2: Synthesis of 1-((2-chlorophenyl)diphenylmethyl)-2-methyl-1H-imidazole
| Reactant 1 | Reactant 2 | Key Reaction Type | Product |
|---|---|---|---|
| (2-chlorophenyl)diphenylchloromethane | 2-Methyl-1H-imidazole | N-Alkylation | 1-((2-chlorophenyl)diphenylmethyl)-2-methyl-1H-imidazole |
Synthetic Strategies Employing 2-methyl-1H-imidazole as a Building Block
The conventional synthesis of clotrimazole involves the reaction of imidazole with 2-chlorotrityl chloride. chemicalbook.comquickcompany.in A significant modification of this approach utilizes 2-methyl-1H-imidazole as a starting material to introduce a methyl group onto the imidazole ring, a common strategy to explore structure-activity relationships (SAR). researchgate.net
One-pot synthesis methods have been developed to improve efficiency and yield. For instance, reacting o-chlorophenyl diphenyl chloromethane with imidazole in a suitable solvent like acetone (B3395972) or toluene in the presence of triethylamine at reflux temperature provides a direct route to clotrimazole. quickcompany.in A similar one-step synthesis using 2-chlorotrityl chloride and imidazole in hexafluoroisopropanol as a solvent has also been reported to produce high yields. google.com
In a study focused on creating clotrimazole analogs, 2-methylimidazole was used to replace the standard imidazole ring. researchgate.net This substitution was part of a broader investigation into the effects of modifications on both the imidazole and trityl moieties of the clotrimazole structure. The synthesis of these derivatives was achieved with high yields, demonstrating the feasibility of incorporating 2-methyl-1H-imidazole into the clotrimazole scaffold. researchgate.net
| Starting Material | Reagent | Product | Key Feature |
| o-chlorophenyl diphenyl chloromethane | Imidazole, Triethylamine | Clotrimazole | One-pot synthesis |
| 2-chlorotrityl chloride | Imidazole, Hexafluoroisopropanol | Clotrimazole | High-yield, one-step synthesis |
| 2-methylimidazole | o-chlorotrityl chloride derivatives | 2-methyl clotrimazole analogs | Introduction of a methyl group on the imidazole ring |
Stereochemical Considerations in Advanced Synthesis
The development of chiral imidazole derivatives is a sophisticated area of synthetic chemistry with implications for creating more selective and potent therapeutic agents. While clotrimazole itself is not chiral, the principles of stereoselective synthesis are crucial for developing advanced derivatives.
Researchers have successfully synthesized novel chiral imidazole cyclophane receptors through highly selective N-alkylation of the imidazolyl 1N-position of a bridged histidine diester. rsc.org This demonstrates the ability to control the stereochemistry at the nitrogen atom of the imidazole ring.
Another significant advancement is the catalytic enantioselective synthesis of axially chiral imidazoles. nih.gov This method allows for the creation of stable, optically active imidazoles, which can serve as chiral ligands or be incorporated into complex molecules. The process is scalable and can produce products with high enantiomeric excess. nih.gov Furthermore, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through an asymmetric multicomponent reaction, highlighting the progress in controlling stereochemistry in fused imidazole systems. nih.gov
These advanced methods, while not directly applied to the synthesis of 2-methyl-1H-imidazole clotrimazole in the reviewed literature, showcase the potential for creating stereochemically complex and potentially more effective antifungal agents based on the imidazole scaffold.
Alternative Routes to Methylated Imidazole Clotrimazole Derivatives
Beyond the direct use of 2-methyl-1H-imidazole, alternative strategies exist for synthesizing methylated imidazole clotrimazole derivatives. One common approach involves the multi-step synthesis starting from different precursors. For example, a traditional method for clotrimazole synthesis begins with o-chlorotoluene, which undergoes chlorination and subsequent reactions to form the trityl chloride intermediate that is then condensed with imidazole. google.comgoogle.com This pathway could potentially be adapted by using a methylated imidazole in the final condensation step.
Another synthetic route starts from o-chlorobenzoic acid, which is converted through several steps including esterification, Grignard reaction, hydrolysis, chlorination, and finally condensation with imidazole. google.com This multi-step process offers various points for the introduction of a methyl group, either on the imidazole ring or other parts of the molecule.
Furthermore, research into clotrimazole-like analogs has involved the replacement of the imidazole ring with 2-methyl-4-nitroimidazole, demonstrating the exploration of variously substituted imidazole moieties to modulate the compound's properties. researchgate.net
Strategies for Rational Design of Novel Imidazole Derivatives in Research
The rational design of new imidazole derivatives is a key strategy to overcome the limitations of existing antifungal drugs, such as the development of resistance. This involves systematic modifications of the lead compound's structure to enhance its pharmacological profile.
Modification of Imidazole Ring Substitution Patterns
Altering the substituents on the imidazole ring is a fundamental approach in the rational design of novel clotrimazole derivatives. The introduction of different groups can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with the target enzyme, lanosterol (B1674476) 14α-demethylase.
Studies have shown that replacing the imidazole moiety with 4-methyl-1H-imidazole or 4,5-dichloro-1H-imidazole can significantly decrease or abolish antifungal activity, indicating the sensitivity of the biological activity to the substitution pattern on the imidazole ring. nih.gov Conversely, in other series of imidazole-containing compounds, the introduction of specific substituents has led to derivatives with potent antimicrobial activity. nih.gov For instance, the synthesis of 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone (B97240) derivatives yielded compounds with notable antimicrobial potential. nih.gov These findings underscore the importance of carefully selecting substituents for the imidazole ring to optimize antifungal efficacy.
Elaboration of Trityl Moiety Substituents
Research has explored the replacement of the ortho-chlorotrityl group with trityl, mono-, or dimethoxy trityl groups. researchgate.net These modifications, in conjunction with changes to the imidazole ring, have led to the generation of a library of clotrimazole derivatives. The evaluation of these compounds helps to elucidate the structure-activity relationships and identify key features necessary for antifungal activity. For example, the synthesis of a biphenyl (B1667301) derivative of clotrimazole was undertaken to explore the impact of extending the aromatic system. researchgate.net
Heterocyclic Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. In the context of clotrimazole, the imidazole ring can be replaced by other heterocyclic systems.
One common bioisostere for the imidazole ring is the 1,2,3-triazole ring. unimore.it This substitution has been applied to various medicinal compounds to improve their properties. For instance, a 1,2,3-triazole ring was used as a bioisostere for the imidazole in miconazole (B906), another imidazole antifungal agent. unimore.it In other studies, the imidazole ring of clotrimazole has been replaced by benzimidazole. researchgate.net The resulting analogs showed varied antifungal activity, highlighting that while bioisosteric replacement is a valuable tool, its success is not always predictable and must be empirically validated. unimore.it The indazole ring has also been explored as a bioisostere for the imidazole in designing new antifungal agents. researchgate.net
| Original Moiety | Bioisosteric Replacement | Rationale |
| Imidazole | 1,2,3-Triazole | Mimics structural and electronic features, potentially improving metabolic stability. unimore.it |
| Imidazole | Benzimidazole | Explores the effect of an extended aromatic system on antifungal activity. researchgate.net |
| Imidazole | Indazole | Aims to discover novel antifungal scaffolds with improved efficacy. researchgate.net |
Advanced Structural and Conformational Analysis
X-ray Crystallography of 2-methyl-1H-imidazole Clotrimazole (B1669251) and Related Imidazoles
X-ray crystallography offers a definitive view of molecular structures in the solid state, providing precise data on bond lengths, angles, and the spatial arrangement of atoms. While a specific crystal structure for 2-methyl-1H-imidazole Clotrimazole is not publicly documented, a thorough analysis of the parent compounds, Clotrimazole and 2-methyl-1H-imidazole, provides a strong foundation for understanding its solid-state conformation.
The crystal structure of Clotrimazole (1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole) reveals a distinctive "weathercock-type" conformation. iucr.org In this arrangement, the three phenyl rings of the trityl group are oriented almost perpendicularly to the plane of the imidazole (B134444) ring. iucr.org This propeller-like structure is a consequence of steric hindrance between the bulky aromatic rings. The dihedral angles between the three phenyl rings and the imidazole ring have been reported as 126.8(3)°, 78.5(3)°, and 107.5(2)°. iucr.org
The 2-methyl-1H-imidazole molecule, by contrast, is approximately planar. researchgate.net X-ray diffraction studies show that the maximum deviation from the least-squares plane of the imidazole ring for all non-hydrogen atoms is minimal, at just 0.006(2) Å. researchgate.net
Based on these parent structures, the solid-state conformation of this compound would likely retain the characteristic weathercock arrangement of the trityl group. The primary structural difference would be the presence of the methyl group at the C2 position of the imidazole ring. This substitution is expected to have a minor effect on the planarity of the imidazole ring itself but could influence the precise rotational positioning of the trityl group relative to the ring due to steric interactions.
| Parameter | Clotrimazole | 2-methyl-1H-imidazole |
|---|---|---|
| Molecular Formula | C₂₂H₁₇ClN₂ | C₄H₆N₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Key Conformational Feature | Weathercock-type structure with non-coplanar rings. iucr.org | Approximately planar molecule. researchgate.net |
| Dihedral Angles (Phenyl vs. Imidazole) | 126.8°, 78.5°, 107.5°. iucr.org | N/A |
The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular forces. In crystals of 2-methylimidazole (B133640), the primary packing motif involves chains formed by N-H···N hydrogen bonds. researchgate.netacs.org These chains are further stabilized by C-H···π interactions, creating a robust three-dimensional network. acs.org The dihedral angle between the mean planes of molecules in intersecting chains is reported to be 76.90(4)°. researchgate.net In some derivatives, π–π stacking interactions also play a significant role in the crystal packing. nih.gov
For Clotrimazole, the bulky nature of the trityl group dominates the crystal packing. The molecule's irregular shape prevents the close packing and strong π-π stacking interactions often seen in planar aromatic systems. Instead, the packing is dictated by weaker van der Waals forces. Studies on multicomponent crystals of Clotrimazole have utilized Hirshfeld surface analysis to elucidate the complex network of intermolecular contacts. rsc.org
Solution-State Conformational Studies via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution, providing insights that are complementary to solid-state crystallographic data.
Molecules like this compound are not static but exhibit a range of dynamic processes, including the rotation of substituent groups. The rotation of the methyl group at the C2 position of the imidazole ring is one such process. For 2-methylimidazole, the barrier to internal rotation of the CH₃ group has been determined using rotational spectroscopy, a technique related to NMR. The V₃ term in the periodic potential energy function, which represents the three-fold barrier to rotation, was found to be 122.7529(38) cm⁻¹. nih.gov
A more significant dynamic process is the rotation around the C-N bond connecting the bulky trityl group to the imidazole ring. While specific data for this compound is unavailable, studies on related N-aryl imidazolium (B1220033) salts have shown that this rotation can be restricted, leading to the existence of stable rotational isomers (atropisomers). researchgate.net The energy barrier for this rotation is influenced by the steric bulk of the substituents on both the aryl groups and the imidazole ring. Computational studies on 2,2'-bi-1H-imidazole estimate the rotational barrier to be around 11.8 kcal/mol. rsc.org The large trityl group in this compound would impose a substantial barrier to rotation, making the molecule conformationally restricted.
| Compound | Rotating Group | Rotational Barrier (V₃) | Method |
|---|---|---|---|
| 2-methylimidazole | CH₃ group | 122.75 cm⁻¹ nih.gov | Rotational Spectroscopy |
| N-methylimidazole | CH₃ group | 185.10 cm⁻¹ nih.gov | Rotational Spectroscopy |
| 4-methylimidazole | CH₃ group | 317.20 cm⁻¹ nih.gov | Rotational Spectroscopy |
| 5-methylimidazole | CH₃ group | 386.00 cm⁻¹ nih.gov | Rotational Spectroscopy |
In solution, the phenyl rings of the trityl group are in constant motion. NMR studies can provide information about their average orientation. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiments on Clotrimazole interacting with phospholipid membranes have shown that the molecule localizes in the hydrophobic part of the membrane, near the lipid-water interface. nih.gov The observation of cross-relaxation peaks between Clotrimazole protons and specific protons of the lipid acyl chains (C2 and C3) indicates a preferred orientation of the molecule within this environment. nih.gov
Furthermore, NMR studies of Clotrimazole complexed with cyclodextrin (B1172386) showed distinct chemical shifts for protons on the aromatic rings (specifically designated as ring 'B'), suggesting that this ring, in particular, is included within the cyclodextrin cavity. nih.gov This implies that in a complexing environment, specific ring orientations can be stabilized. For this compound, the addition of the 2-methyl group would likely introduce a steric bias, potentially favoring certain orientations of the three phenyl rings relative to the imidazole to minimize steric clash.
Computational Chemistry Approaches to Structural Characterization
Computational chemistry serves as a vital tool for complementing experimental data and providing deeper insights into molecular structure and energetics. Various computational methods have been applied to Clotrimazole and related imidazole compounds.
Density Functional Theory (DFT) calculations have been successfully used to predict and understand the rotational barriers in imidazole derivatives. nih.govrsc.org These calculations help to rationalize the experimentally observed variations in barrier heights by analyzing the electronic and steric effects of different substituents. nih.gov
Molecular dynamics (MD) simulations have been employed to study the behavior of Clotrimazole in complex environments, such as a lipid bilayer. nih.gov These simulations confirmed experimental NMR findings, showing that Clotrimazole localizes near the top of the hydrocarbon chain region of the membrane, with the imidazole nitrogen atoms oriented towards the polar carbonyl groups of the phospholipids. nih.gov
Other computational approaches include the use of the Conductor-like Screening Model for Realistic Solvents (COSMO-RS) as a virtual screening tool to predict the formation of multicomponent crystals of Clotrimazole. rsc.org This method, combined with analysis of molecular electrostatic potential (MEP) surfaces, helps to explain the formation of cocrystals and salts by identifying likely intermolecular interaction sites. rsc.org Quantum-chemical studies have also systematically investigated the influence of hydrogen bonds and π-interactions on the electronic properties of the imidazole ring, showing that these non-covalent interactions can significantly modulate its proton-donating and -accepting abilities. nih.gov These computational tools would be invaluable for predicting the detailed structural features and conformational preferences of this compound.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. mdpi.com For clotrimazole, DFT calculations, particularly at the B3LYP/6-31G* level, have been employed to optimize its molecular geometry and understand its electronic properties. scialert.net
Geometry optimization calculations reveal the most stable three-dimensional arrangement of the atoms in the clotrimazole molecule, defining key bond lengths and angles. researchgate.net These studies show a tetrahedral-like conformation, with the imidazole and three phenyl rings attached to a central carbon atom. nih.gov
Analysis of the electronic structure provides insights into the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO-LUMO energy gap for clotrimazole has been calculated to be approximately 5.05 eV, indicating that the molecule is kinetically quite stable. scialert.net The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, highlights regions susceptible to electrophilic or nucleophilic attack. In clotrimazole, the electrostatic potential is more negative around the nitrogen atoms of the imidazole ring and the chlorine atom, suggesting these are likely sites for electrophilic interactions. scialert.net
Table 1: Selected DFT Computational Results for Clotrimazole
| Parameter | Value/Observation | Reference |
| Computational Method | DFT, B3LYP/6-31G* | scialert.net |
| Optimized Geometry | Tetrahedral conformation | nih.gov |
| HOMO-LUMO Energy Gap | 5.05 eV | scialert.net |
| Molecular Electrostatic Potential | Negative potential around N and Cl atoms | scialert.net |
Molecular Dynamics (MD) Simulations for Conformational Ensembles
While DFT provides a static picture of the most stable geometry, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com MD simulations are used to explore the conformational landscape of clotrimazole, revealing the different shapes the molecule can adopt and the transitions between them. nih.gov
These simulations have been particularly useful in studying how clotrimazole interacts with biological systems, such as cell membranes or enzymes. nih.govnih.gov Studies have shown that clotrimazole resides within the membrane-bound region of transport ATPases and can induce conformational changes in its target proteins. nih.gov For instance, when interacting with cytochrome P450 enzymes, clotrimazole's binding can trigger significant conformational adjustments in the protein's active site. doi.org MD trajectory analysis of clotrimazole-protein complexes helps in understanding the stability of the binding and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex. researchgate.net The flexibility of the molecule, with its rotatable phenyl rings, allows it to adapt its shape to fit into different binding pockets, a key aspect of its broad-spectrum activity.
Spectroscopic Characterization Beyond Basic Identification
Spectroscopic techniques are essential for confirming the structure of clotrimazole. Beyond simple identification, advanced analysis of spectroscopic data provides detailed information about the molecule's vibrational modes and fragmentation behavior.
Detailed Infrared (IR) Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. A detailed analysis of the IR spectrum of clotrimazole allows for the assignment of specific absorption bands to the stretching and bending vibrations of its constituent bonds. These experimental findings can be correlated with theoretical vibrational frequencies calculated using methods like DFT for a more robust interpretation. nih.gov
The IR spectrum of clotrimazole displays a series of characteristic bands. For example, the aromatic C-H stretching vibrations are typically observed around 3063 cm⁻¹. nih.gov The stretching of the aromatic C=C bonds and the C=N bond of the imidazole ring gives rise to absorptions in the 1585 cm⁻¹ to 1566 cm⁻¹ region. nih.govsemanticscholar.org The region between 1040 cm⁻¹ and 1081 cm⁻¹ is characteristic of C-N stretching vibrations, while a strong band at approximately 764 cm⁻¹ corresponds to the aromatic C-H out-of-plane bending. nih.govsemanticscholar.org The disappearance or shift of certain peaks upon complexation can indicate which parts of the molecule are involved in interactions. researchgate.net
Table 2: Detailed Infrared (IR) Absorption Bands for Clotrimazole
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| 3063 | Aromatic C-H stretching | nih.gov |
| 1585 | Aromatic C=C stretching | nih.govsemanticscholar.org |
| 1566 | C=N stretching (imidazole) | nih.govsemanticscholar.org |
| 1081, 1040 | C-N stretching | nih.govsemanticscholar.org |
| 764 | Aromatic C-H bending | nih.govsemanticscholar.org |
Mass Spectrometry Fragmentation Pathways and Isotopic Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. When clotrimazole is analyzed by techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS), it undergoes characteristic fragmentation. nih.govrsc.org
The protonated molecule [M+H]⁺ of clotrimazole has a mass-to-charge ratio (m/z) of 345.1. However, due to the presence of a chlorine atom, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak appears as a characteristic doublet at m/z 345 and 347. This isotopic signature is a key identifier for chlorine-containing compounds.
Fragmentation studies, including MS³ experiments, have provided deep insight into the decay pathways. nih.gov A common fragmentation pathway involves the loss of the imidazole group or parts of the phenyl rings. One of the most prominent fragmentation pathways observed in tandem MS is the transition from the precursor ion to a major product ion. For clotrimazole, a frequently monitored transition is from the ion at m/z 277, which corresponds to the loss of the imidazole group, to a fragment ion at m/z 165. rsc.orgresearchgate.net Another quantitative transition has been identified from m/z 277.1 to 165.2. mdpi.com The elucidation of these fragmentation patterns is crucial for the unambiguous identification and quantification of clotrimazole in complex matrices. researchgate.net
Table 3: Major Mass Spectrometry Fragments of Clotrimazole
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Structure | Reference |
| 345/347 [M+H]⁺ | 277 | Loss of Imidazole | mdpi.com |
| 277 | 165.1 / 165.2 | Loss of C₇H₄Cl (chlorophenyl group) | rsc.orgresearchgate.netmdpi.com |
| 277.1 | 242.2 | Loss of Chlorine | mdpi.com |
Molecular and Cellular Mechanisms of Action in Model Systems
Investigation of Lanosterol (B1674476) 14α-Demethylase (CYP51) Inhibition Mechanisms
Clotrimazole's efficacy is rooted in its potent and selective inhibition of CYP51, a critical enzyme in the biosynthesis of membrane sterols. ejpmr.com Azoles like clotrimazole (B1669251) represent a successful strategy for antifungal development by targeting this key enzyme. ejpmr.com
Enzyme Kinetic Studies of Inhibition by 2-methyl-1H-imidazole Clotrimazole
Enzyme kinetic studies have demonstrated that clotrimazole is a potent inhibitor of cytochrome P450 enzymes. nih.gov It exhibits strong binding to CYP3A5 with a binding affinity (Kd) of less than 0.01 μM, which is similar to its affinity for CYP3A4. nih.gov Studies have reported the Kd of clotrimazole for CYP3A4 to be approximately 0.016 μM to 0.03 μM. nih.gov Clotrimazole has been shown to be a nonselective inhibitor of various P450 isoforms. researchgate.net For instance, it strongly inhibits CYP2A6, 2B6, 2C9, 2C19, and 3A4. researchgate.net
Table 1: Inhibition Constants (Ki) of Clotrimazole for Human Cytochrome P450 Isoforms This table presents the Ki values, indicating the concentration of clotrimazole required to produce half-maximum inhibition.
| CYP Isoform | Ki (μM) |
| CYP1A2 | >200 |
| CYP2A6 | 1.1 |
| CYP2B6 | 0.8 |
| CYP2C9 | 0.8 |
| CYP2C19 | 1.0 |
| CYP2D6 | 17 |
| CYP2E1 | 70 |
| CYP3A4 | 0.09 |
Spectroscopic Analysis of Cytochrome P450-Ligand Binding
Spectroscopic analysis reveals that the binding of clotrimazole to the ferric iron of cytochrome P450 results in a Type II difference spectrum. scialert.net This spectral shift is characteristic of the coordination of a nitrogenous ligand, in this case, the lone pair of electrons from the imidazole (B134444) ring of clotrimazole, to the heme iron's open axial site. nih.govscialert.net The observation of these Type II spectral shifts is a key indicator of the direct interaction and inhibition of the P450 enzyme by clotrimazole. nih.gov
Molecular Docking and Binding Energy Calculations
Molecular docking studies have provided detailed insights into the binding interaction between clotrimazole and the active site of lanosterol 14α-demethylase (CYP51) from Candida albicans. researchgate.net These studies show that clotrimazole binds to the active site through a coordinate bond between the N-3 atom of its imidazole ring and the heme iron. researchgate.net The calculated binding energy for the most stable conformation of clotrimazole with the active site of CYP51 is -9.85 kcal/mol. researchgate.net
The binding is further stabilized by hydrophobic interactions. researchgate.net One of the phenyl groups of clotrimazole orients towards a hydrophobic pocket formed by amino acid residues such as Tyr118, Thr122, and Phe126. researchgate.net Another phenyl ring of the molecule is oriented towards residues Phe126 and Gly303. researchgate.net This effective binding within the active site confirms its potent inhibitory activity. researchgate.net
Elucidation of Ergosterol (B1671047) Biosynthesis Pathway Disruption in Fungal Models
The inhibition of CYP51 by clotrimazole directly disrupts the ergosterol biosynthesis pathway, which is crucial for fungal survival. nih.govresearchgate.netnih.gov Ergosterol is a vital component of the fungal cell membrane, regulating its fluidity, permeability, and the function of membrane-bound enzymes. nih.govmdpi.com
Quantitative Analysis of Sterol Accumulation in Fungal Cell Cultures
The blockage of lanosterol 14α-demethylase leads to a depletion of ergosterol and a concurrent accumulation of its precursor, lanosterol. nih.gov Studies on Saccharomyces cerevisiae treated with clotrimazole have shown elevated lanosterol-to-ergosterol ratios, confirming the inhibition of this specific step in the sterol synthesis pathway. nih.gov This alteration in sterol composition is a hallmark of the fungistatic effect of imidazole antimycotics. nih.gov The reduction of ergosterol content is a direct indicator of the disruption of its biosynthetic pathway due to the inhibition of CYP51 activity. nih.gov
Impact on Fungal Cell Membrane Integrity and Permeability at a Molecular Level
The depletion of ergosterol and the accumulation of abnormal sterols significantly compromise the integrity and function of the fungal cell membrane. nih.govscialert.net Ergosterol is critical for maintaining the structural integrity and promoting the growth and proliferation of fungi. nih.govmdpi.com Its absence leads to increased membrane permeability and leakage of essential intracellular components, which can ultimately result in fungal cell death. mdpi.com At higher concentrations, clotrimazole has been observed to cause rapid membrane damage, contributing to its fungicidal effect. nih.gov This disruption of membrane permeability is a direct consequence of the inhibition of ergosterol synthesis. researchgate.net
Modulation of Ion Channel Activity and Cellular Signaling Pathways
Clotrimazole has been shown to interact with and modulate the activity of several ion channels and cellular signaling pathways, leading to a range of physiological effects separate from its antimycotic actions. drugbank.com These interactions are crucial for understanding the broader pharmacological profile of the compound.
Investigation of Ca2+-Activated K+ Channel Inhibition in Excitable Cell Models
Clotrimazole is a potent inhibitor of Ca2+-activated K+ channels (KCa), particularly the intermediate-conductance KCa3.1, also known as the Gardos channel. nih.govphysiology.org This inhibitory action has been observed in various cell types, including erythrocytes and intestinal epithelial cells. nih.govphysiology.org
In sickle erythrocytes, clotrimazole blocks Ca2+-activated K+ transport, which is a key factor in cell dehydration. nih.gov Studies have shown that clotrimazole can displace specific ligands of the Gardos channel, indicating a direct interaction. nih.gov The IC50 values for this inhibition are in the nanomolar range, highlighting the high affinity of clotrimazole for this channel. nih.gov
In T84 human intestinal epithelial cells, clotrimazole potently inhibits the KCa-dependent Cl- secretory current with an inhibition constant (Ki) of 0.27 µM. physiology.org This effect is achieved through direct inhibition of the basolateral membrane K+ channels. physiology.org Single-channel recordings have confirmed a direct inhibitory action of clotrimazole on KCa channels. physiology.org
Research on rat anterior pituitary GH3 cells demonstrated that clotrimazole reversibly inhibits the Ca2+-activated K+ current in a dose-dependent manner, with an IC50 value of 3 µM. nih.gov Single-channel recordings in this model revealed that clotrimazole suppresses channel activity by decreasing the mean open time and increasing the mean closed time, without altering the single-channel conductance of large-conductance Ca2+-activated K+ (BKCa) channels. nih.gov
Table 1: Inhibitory Effects of Clotrimazole on Ca2+-Activated K+ Channels
| Cell Model | Channel Type | Effect | IC50 / Ki | Reference |
|---|---|---|---|---|
| Sickle Erythrocytes | Gardos Channel (KCa3.1) | Inhibition of K+ transport | IC50: 29-51 nM | nih.gov |
| T84 Intestinal Cells | KCa Channel | Inhibition of Cl- secretion | Ki: 0.27 µM | physiology.org |
| Rat Pituitary GH3 Cells | Ca2+-activated K+ current | Reversible inhibition | IC50: 3 µM | nih.gov |
| Rat Thymocytes | Charybdotoxin-sensitive KCa | Inhibition | IC50: 0.1-0.2 µM | drugbank.com |
| Ehrlich Ascites Tumor Cells | Charybdotoxin-sensitive KCa | Inhibition | IC50: 0.5 µM | drugbank.com |
Analysis of Intracellular Calcium Homeostasis Perturbation
Clotrimazole significantly interferes with cellular calcium (Ca2+) homeostasis. drugbank.comnih.gov This disruption is a key aspect of its non-antifungal cellular effects. nih.gov
In acute lymphoblastic leukemia (ALL) cells, clotrimazole induces a depletion of intracellular Ca2+ stores, which subsequently leads to apoptosis. nih.govresearchgate.net This cytotoxic effect was observed at concentrations that are achievable in vivo. nih.gov Similarly, in HT29 human colon adenocarcinoma cells, clotrimazole was found to modulate intracellular Ca2+ concentration, which was linked to the induction of cell cycle arrest. biomolther.org
The mechanism behind this perturbation involves multiple actions, including the inhibition of Ca2+ influx and effects on intracellular Ca2+ stores. nih.gov The depletion of these stores is thought to be a primary event that triggers downstream effects, such as the inhibition of Ca2+-activated channels. nih.gov
Effects on other Voltage-Dependent Channels or Cellular Pumps
Beyond Ca2+-activated K+ channels, clotrimazole also affects other voltage-dependent channels and cellular pumps. drugbank.commedex.com.bd
In rat anterior pituitary GH3 cells, clotrimazole has been shown to block both the inactivating and non-inactivating components of the voltage-dependent K+ outward current (IK(V)). nih.gov In the same study, a slight reduction in the L-type Ca2+ inward current (ICa,L) was observed. nih.gov
Conversely, in human erythrocytes, clotrimazole and its analogues act as positive modulators of the nonselective voltage-dependent cation (NSVDC) channel. nih.gov In the presence of clotrimazole, the activation of this channel occurred more rapidly, and the cation conductance saturated in a dose-dependent manner with an EC50 of 14 µM. nih.gov
Furthermore, studies on guinea-pig ventricular myocytes revealed a potent inhibitory effect of clotrimazole on the L-type calcium current (ICa,L). nih.gov This inhibition was rapid and concentration-dependent, with 50 µM of clotrimazole causing a 93% inhibition of the basal ICa,L. nih.gov This suggests that these channels may be a major site of action for clotrimazole-induced modulation of intracellular calcium. nih.gov
Interaction with Other Cellular Targets and Off-Target Effects in Research Models
The pharmacological activity of clotrimazole is not limited to ion channels. It also interacts with other crucial cellular components, leading to a variety of off-target effects in research settings. drugbank.com
Studies on Sarcoplasmic Reticulum Ca2+-ATPase (SERCA)
Clotrimazole is an inhibitor of the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA), a pump essential for maintaining low cytosolic Ca2+ levels by sequestering Ca2+ into the sarcoplasmic reticulum. researchgate.netnih.govnih.gov
In studies using rabbit fast-twitch skeletal muscle (SERCA1), clotrimazole was found to inhibit both Ca2+-ATPase activity and Ca2+ transport with a Ki of 35 µM. researchgate.netnih.govunifi.it The inhibition is primarily due to interference with Ca2+ binding to the enzyme. researchgate.netnih.gov Clotrimazole appears to reside within the membrane-bound region of the ATPase, thereby hindering the binding and conformational changes induced by the activating cation. researchgate.netnih.gov
Research on rabbit cardiac sarcoplasmic reticulum also demonstrated a strong, concentration-dependent inhibition of ATP-energized Ca2+ uptake, with approximately 35 µM of clotrimazole causing 50% inhibition. nih.gov This inhibition was rapid and resulted in a significant decrease in the apparent affinity of the SERCA pump for Ca2+. nih.gov The study concluded that clotrimazole depletes intracellular Ca2+ stores by inhibiting their sequestration by the Ca2+-ATPase. nih.gov
Exploration of Interactions with Mammalian Cytochrome P450 Enzymes in in vitro Systems
Clotrimazole is a well-known inhibitor of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing enzymes involved in the metabolism of a wide range of compounds. nih.govnih.gov Its primary antifungal mechanism of action involves the inhibition of a fungal CYP enzyme, lanosterol 14-α-demethylase (CYP51). drugbank.comyoutube.com
In addition to its effect on fungal CYPs, clotrimazole also interacts with mammalian CYP enzymes. drugbank.com X-ray crystallography studies have been conducted to understand the interaction of clotrimazole with human CYP3A4 and CYP3A5. doi.orgnih.gov These studies revealed that clotrimazole binds tightly to the heme iron in the active site of both enzymes, with a binding affinity (Kd) of less than 0.01 µM. doi.orgnih.gov
The binding of clotrimazole induces different conformational changes in CYP3A4 and CYP3A5. In CYP3A4, the binding of a single clotrimazole molecule leads to an expansion of the active site cavity. doi.orgnih.gov In contrast, in CYP3A5, the binding of one clotrimazole molecule to the heme iron facilitates the binding of additional clotrimazole molecules in the distal active site and an expanded entrance channel, mediated by induced-fit aromatic interactions. doi.orgnih.gov These differential interactions highlight the plasticity of CYP active sites and are important for understanding potential drug-drug interactions.
Apoptosis and Cell Cycle Modulation in Non-Clinical Cell Lines
Studies utilizing in vitro and in vivo models have demonstrated that clotrimazole can effectively inhibit the proliferation of cancer cells by triggering programmed cell death, known as apoptosis, and by halting the cell division cycle. plos.orgresearchgate.netnih.gov These effects are linked to its ability to interfere with crucial cellular processes, including energy metabolism and ion transport. nih.govnih.gov
Mechanisms of Induction of Apoptosis in Cancer Cell Lines (e.g., OSCC)
Clotrimazole has been shown to be a potent inducer of apoptosis in several cancer cell lines, including Oral Squamous Cell Carcinoma (OSCC). plos.orgresearchgate.net The apoptotic process is initiated through multiple pathways.
One key mechanism involves the disruption of mitochondrial function. nih.gov Clotrimazole can displace mitochondrial-bound hexokinase, an enzyme crucial for the initial step of glycolysis. nih.gov This disruption leads to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which in turn activate the caspase cascade that executes cell death. nih.gov
Furthermore, clotrimazole modulates the expression of key proteins in the Bcl-2 family, which are central regulators of apoptosis. plos.orgnih.gov In OSCC cell lines like CAL27, SCC25, and UM1, treatment with clotrimazole resulted in a significant downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. plos.orgnih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical determinant for committing a cell to apoptosis. The table below summarizes the observed effects of clotrimazole on apoptotic protein expression in OSCC cell lines.
Table 1: Effect of Clotrimazole on Apoptotic Protein Expression in OSCC Cell Lines
| Cell Line | Treatment | Effect on Bcl-2 Expression | Effect on Bax Expression | Reference |
|---|---|---|---|---|
| CAL27 | 40 µM Clotrimazole | Decreased | Increased | nih.gov |
| UM1 | 40 µM Clotrimazole | Decreased | Increased | nih.gov |
| OSCC Xenograft Model | Clotrimazole Treatment | 1.5-fold decrease | 2.0-fold increase | plos.orgnih.gov |
The induction of apoptosis by clotrimazole is concentration-dependent. plos.org Flow cytometry analysis of OSCC cells treated with clotrimazole showed a dose-dependent increase in the percentage of cells undergoing both early and late apoptosis. plos.orgplos.org
Another important aspect of clotrimazole's pro-apoptotic activity is its interference with calcium (Ca2+) metabolism. nih.govnih.gov It has been shown to deplete intracellular Ca2+ stores and block Ca2+-activated potassium channels, a disruption of ion transport that can trigger apoptosis. nih.govnih.gov
Effects on Cell Cycle Progression and Checkpoints in Research Models
In addition to inducing apoptosis, clotrimazole exerts a significant influence on the cell cycle, the tightly regulated process of cell division. drugbank.comresearchgate.net Multiple studies have reported that clotrimazole can arrest cancer cells at specific phases of the cell cycle, thereby preventing their proliferation. drugbank.comresearchgate.netnih.gov
The most commonly observed effect is an arrest at the G0/G1 phase of the cell cycle. plos.orgresearchgate.net This has been demonstrated in various cancer cell lines, including OSCC and glioblastoma. plos.orgresearchgate.netnih.gov The G1 phase is a critical period of cell growth before DNA replication (S phase), and the G1/S checkpoint ensures that the cell is ready to divide. By causing a G0/G1 arrest, clotrimazole effectively halts the progression into the S phase, thus inhibiting cell proliferation. nih.gov
The mechanism behind this cell cycle arrest involves the modulation of key regulatory proteins. In the glioblastoma cell line U-87 MG, clotrimazole treatment led to an overexpression of the cyclin-dependent kinase inhibitor p27 and a decreased expression of p21, cyclin-dependent kinase 1 (CDK1), cyclin-dependent kinase 4 (CDK4), and cyclin D. nih.gov These changes prevent the cell from passing the G1 checkpoint. The table below details the impact of clotrimazole on cell cycle regulatory proteins in a glioblastoma model.
Table 2: Effect of Clotrimazole on Cell Cycle Regulatory Proteins in U-87 MG Glioblastoma Cells
| Protein | Function | Effect of Clotrimazole Treatment | Reference |
|---|---|---|---|
| p27 | Cyclin-dependent kinase inhibitor | Overexpression | nih.gov |
| p21 | Cyclin-dependent kinase inhibitor | Decreased expression | nih.gov |
| CDK1 | Cyclin-dependent kinase | Decreased expression | nih.gov |
| CDK4 | Cyclin-dependent kinase | Decreased expression | nih.gov |
| Cyclin D | Cyclin | Decreased expression | nih.gov |
The inhibition of glycolysis by clotrimazole is also linked to its effects on the cell cycle. nih.govnih.gov By disrupting the energy supply of the cancer cells, clotrimazole contributes to the arrest in the G1 phase. nih.govnih.gov This multifaceted approach, targeting both apoptosis and cell cycle progression, underscores the potential of clotrimazole as a subject of interest in oncology research.
Pharmacological Research in Non Human and in Vitro Models
In Vitro Efficacy Studies on Fungal Strains (Non-Clinical)
In vitro studies are fundamental in determining the intrinsic antifungal activity of a compound. Such studies typically involve exposing various fungal strains to the compound in a controlled laboratory setting to determine its effect on fungal growth and viability.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination for Research Strains
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial population.
Table 1: In Vitro Activity of Clotrimazole (B1669251) Against Various Fungal Pathogens This table presents data for the parent compound, clotrimazole, due to the lack of specific data for its 2-methyl derivative.
| Fungal Species | MIC Range (µg/mL) | Reference |
|---|---|---|
| Candida spp. | <0.062 - 8.0 | nih.gov |
| Trichophyton spp. | Data not specified | nih.gov |
| Microsporum spp. | Data not specified | nih.gov |
| Malassezia furfur | Data not specified | nih.gov |
| Aspergillus fumigatus | Data not specified | nih.gov |
Comparative Studies with Unmethylated Clotrimazole and Other Azoles
Direct comparative studies detailing the antifungal potency of 2-methyl-1H-imidazole clotrimazole against its unmethylated counterpart and other azoles are not extensively documented. Such studies are crucial for understanding the impact of the methyl group on the compound's activity.
For the parent compound, clotrimazole has been compared with other azoles like ketoconazole (B1673606). In a clinical comparison for the treatment of interdigital tinea pedis, a 1% clotrimazole cream applied once daily was found to be as effective as a 2% ketoconazole cream applied twice daily. nih.gov Another study comparing clotrimazole and miconazole (B906) for vaginal yeast infections found them to be similarly effective. drugs.com
Impact on Fungal Morphogenesis and Biofilm Formation in Research Models
The transition between yeast and hyphal forms (morphogenesis) is a key virulence factor for some fungi, such as Candida albicans. Biofilms are structured communities of microbial cells that are adherent to a surface and are notoriously resistant to antimicrobial agents.
Specific research on the impact of this compound on fungal morphogenesis and biofilm formation is not available. However, imidazole (B134444) derivatives, in general, have been investigated for their anti-biofilm properties. nih.govgoogle.comnih.gov Studies on the parent compound, clotrimazole, have shown that it can inhibit the formation of Candida biofilms. ekb.eg Furthermore, the combination of clotrimazole with fluconazole (B54011) has been shown to reduce metabolic activity and hyphae formation in C. albicans. drugs.com The mechanism of action of azoles, including clotrimazole, involves the inhibition of ergosterol (B1671047) synthesis, which is crucial for the integrity of the fungal cell membrane and can consequently affect morphogenesis and biofilm formation. wikipedia.org
Evaluation in Non-Mammalian Eukaryotic Model Systems
Non-mammalian model organisms offer valuable platforms for investigating the mechanisms of action and potential toxicity of new compounds in a whole-organism context.
Studies in Yeast Genetic Models (e.g., Saccharomyces cerevisiae for target validation)
Saccharomyces cerevisiae, a non-pathogenic yeast, is a powerful model organism for studying the mechanism of action of antifungal drugs due to its well-characterized genome and the availability of a wide array of genetic tools. nih.gov It is frequently used to validate the cellular targets of azole antifungals. The primary target of azoles is the enzyme lanosterol (B1674476) 14-alpha-demethylase, encoded by the ERG11 gene, which is involved in ergosterol biosynthesis. biorxiv.org Studies in S. cerevisiae have been instrumental in confirming this target and in identifying mechanisms of azole resistance. nih.govmdpi.comreviberoammicol.com While specific studies employing S. cerevisiae to validate the target of this compound have not been identified, it is highly probable that its mechanism of action would be similar to that of other azoles, targeting the ergosterol biosynthesis pathway.
Nematode or Insect Model Systems for Mechanistic Investigation
The nematode Caenorhabditis elegans and the insect Drosophila melanogaster are increasingly used as simple, whole-animal models for studying host-pathogen interactions and for the in vivo screening of antimicrobial compounds. houstonmethodist.orgeurekaselect.comnih.gov These models allow for the simultaneous assessment of a compound's efficacy and its toxicity to the host. nih.gov The C. elegans model has been successfully used to identify novel antifungal compounds by assessing the survival of nematodes infected with pathogenic fungi like Candida albicans. nih.govresearchgate.net Although no specific studies have been published on the evaluation of this compound in these model systems, they represent a valuable tool for future investigations into its potential antifungal activity and mechanism of action in a whole-organism context.
Cellular Uptake and Intracellular Distribution Studies in Model Cells
The interaction of Clotrimazole with cellular barriers and its subsequent distribution within the cell are critical to its mechanism of action. In vitro studies using various model cells have provided significant insights into these processes.
Mechanisms of Transport Across Cellular Membranes
Clotrimazole's passage across cellular membranes is a complex process involving direct interaction with the lipid bilayer and engagement with transport proteins. Due to its high lipophilicity (Log P of 6.1), Clotrimazole readily incorporates into phospholipid membranes. mdpi.comnih.gov Studies using model membranes such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) have shown that Clotrimazole inserts itself into the membrane, causing a fluidizing effect. nih.gov Molecular dynamics simulations and Nuclear Magnetic Resonance (NMR) studies indicate that Clotrimazole localizes near the water-lipid interface, within the upper hydrophobic part of the bilayer. nih.govnih.gov Specifically, its aromatic rings are positioned near the C2 and C3 carbons of the fatty acyl chains, while the nitrogen atoms of its imidazole ring are situated close to the carbonyl polar group of the phospholipids. nih.govnih.gov
Beyond passive diffusion, Clotrimazole's transport is also mediated by cellular proteins. It has been shown to inhibit the movement of calcium (Ca2+) and potassium (K+) ions across the plasma membrane, which can deplete intracellular Ca2+ stores. nih.gov In fungal cells, resistance mechanisms involving active efflux have been identified. In Candida glabrata, membrane transporters from the Drug:H+ Antiporter (DHA) family, such as CgTpo1_2, actively extrude the drug out of the cell. researchgate.net
Conversely, studies using human skin models for topical delivery show that Clotrimazole does not readily permeate through the skin to achieve systemic bioavailability. mdpi.comnih.gov However, when formulated in novel carriers like ufosomes, its accumulation in the upper layers of the skin (stratum corneum and epidermis) is significantly enhanced compared to conventional creams. mdpi.com
Subcellular Localization Studies Using Fluorescent Probes
The precise location of a drug within a cell can determine its therapeutic effect and potential off-target activities. Fluorescently-labeled probes based on the azole structure have been instrumental in visualizing the subcellular distribution of these compounds in live fungal cells. acs.org
Enzymatic Biotransformation and Metabolic Fate in Isolated Systems (Non-Clinical)
The metabolism of Clotrimazole has been investigated using isolated in vitro systems, primarily liver microsomes from humans and animal models. These non-clinical assays are crucial for identifying metabolites and the enzymes responsible for the biotransformation of the parent drug.
Identification of Metabolites in Liver Microsomal Assays
In vitro incubation of Clotrimazole with liver microsomes allows for the identification of its primary metabolic products. The principal metabolite formed is 2-chlorophenyldiphenylmethanol, sometimes referred to as (2-chlorophenyl)bisphenylmethanol. scialert.netunito.it This metabolite is the result of a deamination reaction, where the imidazole group is cleaved from the parent molecule. scialert.net The use of human liver microsomes (HLM) is a standard method in drug discovery to generate metabolite profiles, often using a single, variable incubation time based on the compound's metabolic stability to capture primary metabolites effectively. scispace.commdpi.com
| Metabolite Name | Parent Compound | Metabolic Reaction | In Vitro System | Citation |
|---|---|---|---|---|
| 2-chlorophenyldiphenylmethanol | Clotrimazole | Deamination | Liver Microsomes | scialert.net |
| (2-chlorophenyl)bisphenylmethanol | Clotrimazole | Not specified (identified post-degradation) | Aqueous solution (VUV photolysis) | unito.it |
Enzymes Involved in in vitro Metabolism
The biotransformation of Clotrimazole is primarily carried out by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes. nih.govmdpi.com Specifically, the CYP3A subfamily has been identified as the main catalyst for its metabolism. scialert.net In vitro studies using rat hepatic microsomes demonstrated that Clotrimazole is a potent inhibitor of testosterone (B1683101) metabolism, a reaction specifically catalyzed by CYP3A enzymes. scialert.netnih.gov
In addition to its role as a substrate, Clotrimazole is a known inhibitor of several drug-metabolizing enzymes. It is a potent in vitro inhibitor of various mammalian cytochrome P450s. scialert.net Its inhibitory action on CYP3A4, a key human drug-metabolizing enzyme, can lead to significant drug-drug interactions. wikipedia.orgnih.gov
More recent research using human liver microsomes has also identified Clotrimazole as a potent and selective inhibitor of UDP-glucuronosyltransferase 2B4 (UGT2B4), an important phase II drug-metabolizing enzyme. nih.gov This finding highlights another pathway through which Clotrimazole can influence the metabolism of other compounds.
| Enzyme Family | Specific Enzyme | Role/Interaction | In Vitro Model | Citation |
|---|---|---|---|---|
| Cytochrome P450 | CYP3A Subfamily | Catalyzes metabolism of Clotrimazole | Rat Hepatic Microsomes | scialert.netnih.gov |
| Cytochrome P450 | CYP3A4 | Metabolizes Clotrimazole; Inhibited by Clotrimazole | Human Liver Microsomes | nih.gov |
| UDP-glucuronosyltransferase | UGT2B4 | Potently and selectively inhibited by Clotrimazole | Human Liver Microsomes | nih.gov |
Molecular Mechanisms of Resistance Development
Genotypic Mechanisms of Resistance in Fungal Pathogens
Genotypic resistance to clotrimazole (B1669251) is predominantly linked to alterations in the genetic makeup of the fungus, affecting the drug's target and its intracellular concentration.
The primary target of azole antifungals, including clotrimazole, is the lanosterol (B1674476) 14α-demethylase enzyme, which is encoded by the ERG11 gene (also known as CYP51). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.
Mutations within the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. These changes can reduce the binding affinity of clotrimazole to its target, thereby diminishing the drug's efficacy. Numerous studies have identified specific point mutations in the ERG11 gene of clotrimazole-resistant fungal strains. For instance, research on Candida albicans has frequently linked mutations such as Y132H, G464S, and R467K to reduced azole susceptibility.
Another significant mechanism is the overexpression of the ERG11 gene. An increased number of lanosterol 14α-demethylase enzymes in the fungal cell requires a higher concentration of clotrimazole to achieve an inhibitory effect. This overexpression is often a result of gain-of-function mutations in the transcription factor Upc2, which regulates ERG11 expression.
Table 1: Selected ERG11 Gene Mutations Associated with Azole Resistance
| Fungal Species | Mutation | Amino Acid Substitution | Impact on Susceptibility |
|---|---|---|---|
| Candida albicans | Y132H | Tyrosine to Histidine | Reduced azole binding |
| Candida albicans | G464S | Glycine to Serine | Altered enzyme structure |
| Candida albicans | R467K | Arginine to Lysine | Decreased drug affinity |
Activation of Efflux Pump Genes (e.g., ABC transporters)
A principal mechanism for acquiring clotrimazole resistance is the active removal of the drug from the fungal cell, a process mediated by efflux pumps. These transport proteins are embedded in the cell membrane and function to expel a wide range of substances, including antifungal agents.
The two major families of efflux pumps involved in azole resistance are the ATP-binding cassette (ABC) transporters and the major facilitators (MFS). In Candida species, the overexpression of genes encoding ABC transporters, such as CDR1 and CDR2 (Candida Drug Resistance 1 and 2), is a common finding in clotrimazole-resistant isolates. The increased production of these pumps leads to a lower intracellular concentration of clotrimazole, allowing the fungus to survive at higher drug concentrations.
Similarly, the overexpression of MFS transporter genes, like MDR1, also contributes to reduced susceptibility to azoles. The expression of these efflux pump genes is often regulated by a complex network of transcription factors that can be activated in response to drug exposure.
Phenotypic Adaptations and Cross-Resistance Patterns in Laboratory Strains
Beyond genetic mutations, fungal pathogens can exhibit phenotypic adaptations that confer resistance to clotrimazole. These adaptations often involve broader physiological changes that can also lead to resistance against other antifungal agents.
Fungal cells can adapt to the stress induced by clotrimazole through various physiological adjustments. One such adaptation is the alteration of the fungal cell membrane composition. By modifying the sterol and phospholipid content, the fungus can decrease membrane fluidity and reduce drug uptake.
Another adaptive strategy is the formation of biofilms. Fungi growing within a biofilm are encased in an extracellular matrix that can act as a physical barrier, limiting the penetration of clotrimazole. Cells within a biofilm also exhibit different metabolic states, with some cells being in a quiescent or slow-growing state, which makes them less susceptible to antifungals that target active cellular processes.
Laboratory studies involving the experimental evolution of fungal populations in the presence of gradually increasing concentrations of clotrimazole have provided valuable insights into the step-wise development of resistance. These studies demonstrate that initial exposure to the drug often leads to the selection of mutations that confer low-level resistance.
Prolonged exposure can then result in the accumulation of multiple resistance mechanisms, such as the acquisition of ERG11 mutations in combination with the overexpression of efflux pumps. This combination of mechanisms can lead to high-level, clinically significant resistance. These experiments have also shown that the evolutionary pathways to resistance can vary between different fungal strains and species.
Cross-resistance is a common phenomenon observed in these experimentally evolved populations. Strains that develop resistance to clotrimazole often exhibit decreased susceptibility to other azole antifungals, such as fluconazole (B54011) and itraconazole, due to the shared mechanisms of action and resistance.
Strategies to Overcome Resistance in Research Models
In research settings, various strategies are being explored to counteract clotrimazole resistance. One approach involves the use of combination therapy, where clotrimazole is administered alongside another compound that can inhibit resistance mechanisms.
For instance, efflux pump inhibitors are being investigated for their ability to restore the efficacy of clotrimazole. These agents block the function of the efflux pumps, leading to the accumulation of the antifungal drug inside the fungal cell.
Another research avenue is the development of molecules that target alternative pathways in the fungus, bypassing the common resistance mechanisms. This includes compounds that disrupt other essential cellular processes or that inhibit the formation of biofilms. Genetic approaches, such as the use of CRISPR-Cas9 technology, are also being employed in laboratory models to study and potentially reverse resistance by targeting the specific genes responsible for it.
Table 2: Investigational Strategies to Overcome Clotrimazole Resistance in Research Models
| Strategy | Mechanism of Action | Example Compound/Approach |
|---|---|---|
| Combination Therapy | Inhibition of efflux pumps | Verapamil (research use) |
| Alternative Targets | Disruption of fungal cell wall synthesis | Echinocandins (as a comparative class) |
| Biofilm Disruption | Inhibition of biofilm formation or matrix integrity | Peptides and enzymes |
Combinatorial Approaches with Other Molecular Probes
A promising strategy to combat drug resistance is the use of combination therapy, where clotrimazole is administered alongside another agent. nih.govscilit.com This approach can create a synergistic effect, where the combined efficacy is greater than the sum of the individual drugs, potentially overcoming resistance mechanisms and reducing the likelihood of new resistance developing. nih.govumn.edu
Research has shown that combining clotrimazole with other molecules can restore its effectiveness against resistant strains. For instance, a notable synergistic effect has been observed when clotrimazole is combined with sulfamethoxazole (B1682508) against various Candida species, including Candida albicans. umn.edu In one study, a subinhibitory concentration of sulfamethoxazole (50 µg/ml) combined with a weak inhibitory level of clotrimazole (1.0 µg/ml) produced significant fungistatic effects, far exceeding the activity of clotrimazole alone. umn.edu
Natural substances have also been investigated as potential partners in combination therapy. nih.gov The antifungal activity of clotrimazole against Candida albicans was significantly enhanced when used in combination with tea tree oil, a multicomponent preparation with cannabis oil, or propolis tincture. nih.govresearchgate.net These combinations have demonstrated 100% antimycotic activity in susceptibility testing. nih.govresearchgate.net
Beyond fungal infections, the principle of combination therapy involving clotrimazole is being explored in other fields, such as oncology. Clotrimazole shows potential in overcoming anticancer drug resistance and may be used in combination with existing chemotherapeutic drugs to enhance therapeutic outcomes. mednexus.org
Table 1: Examples of Combinatorial Approaches with Clotrimazole
| Combination Agent | Target Organism/Disease | Observed Effect | Reference |
| Sulfamethoxazole | Candida albicans, Candida tropicalis, Candida parapsilosis | Marked fungistatic effects and drug synergism. | umn.edu |
| Tea Tree Oil | Candida albicans | 100% antimycotic activity. | nih.govresearchgate.net |
| Propolis Tincture | Candida albicans | 100% antimycotic activity. | nih.govresearchgate.net |
| Imatinib | T47D Breast Cancer Cells | Enhanced cell growth inhibition. | mednexus.org |
Design of Derivatives to circumvent Resistance Mechanisms
An alternative strategy to address resistance is the structural modification of the clotrimazole molecule to create new derivatives. nih.gov The goal of this approach is to design compounds that can bypass the specific resistance mechanisms developed by the pathogen, such as altered target binding sites or recognition by efflux pumps. nih.govresearchgate.net
The development of new molecular scaffolds based on clotrimazole has yielded promising results. By investigating a new polycyclic pharmacophore related to clotrimazole, researchers have discovered compounds with high potency, particularly against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov These derivatives, which are easy and inexpensive to synthesize, represent a valid strategy for overcoming drug resistance. nih.gov
In the realm of antifungal research, novel clotrimazole derivatives have been synthesized and evaluated for their activity. One such study involved a three-step synthesis to create a new derivative. While this specific compound showed less activity against yeast compared to the parent clotrimazole, the research demonstrates the feasibility of creating such derivatives. researchgate.net The design process often involves altering specific functional groups on the imidazole (B134444) or trityl portions of the molecule to enhance its interaction with the target enzyme or to reduce its affinity for efflux pumps. The identification of new molecular scaffolds structurally unrelated to known antifungals is a key strategy to overcome resistance. nih.gov
Table 2: Research on Clotrimazole Derivatives
| Derivative Type | Target | Key Finding | Reference |
| Polycyclic pharmacophore related to clotrimazole | Plasmodium falciparum (Chloroquine-resistant strains) | Discovery of compounds with high in vitro potency against resistant strains. | nih.gov |
| Novel synthesized clotrimazole derivative | Yeast | The new compound was active against yeast, though less so than clotrimazole. | researchgate.net |
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Research Applications
Chromatographic techniques are fundamental in the analysis of 2-methyl-1H-imidazole and clotrimazole (B1669251), enabling their separation, identification, and quantification in various matrices. These methods are crucial for purity assessment, impurity profiling, and studying the compounds' behavior in complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of 2-methyl-1H-imidazole and clotrimazole. wjpmr.com Its versatility allows for the development of specific methods tailored to the physicochemical properties of each compound.
For 2-methyl-1H-imidazole , reversed-phase (RP) HPLC methods are commonly employed. These methods can be adapted for various applications, including the analysis of impurities. For instance, a method using a Newcrom R1 column with a mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid has been described. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.comsielc.com Another method for the simultaneous determination of imidazole (B134444) as an impurity in 2-methyl-1H-imidazole utilizes a C18 column with a mobile phase of 0.01 M Di-Ammonium Hydrogen Orthophosphate and water, adjusted to pH 3.0. pharmatutor.org Hydrophilic Interaction Liquid Chromatography (HILIC) has also been shown to be effective for retaining and quantifying the highly polar 2-methyl-1H-imidazole. chromatographytoday.com
Table 1: HPLC Methods for 2-methyl-1H-imidazole Analysis
| Analytical Target | Column | Mobile Phase | Detection | Reference |
| Purity Analysis | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.comsielc.com |
| Impurity (Imidazole) | C18, 250mm x 4.6mm, 5µm | 0.01M Di-Ammonium Hydrogen Orthophosphate, Water (pH 3.0) | UV (204 nm) | pharmatutor.org |
| Quantitation | CORTECS HILIC | Ammonium Acetate, Acetic Acid | MS | chromatographytoday.com |
For clotrimazole , numerous HPLC methods have been developed and validated for its estimation in bulk and various dosage forms. rjpn.orgrjpn.org A common approach involves a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile and a buffer. rjptonline.orgiomcworld.comresearchgate.net For example, a method for the simultaneous estimation of clotrimazole and its impurity, 2-Chlorophenyl diphenyl methanol, uses a Zorbax C18 column with a mobile phase of methanol and acetonitrile (95:5 v/v) and detection at 225 nm. rjptonline.org Another validated method for clotrimazole in cream formulations uses a C18 column with a mobile phase of methanol and K2HPO4 (85:15) at a flow rate of 1.5 mL/min. iomcworld.comresearchgate.net The retention time for clotrimazole in these methods is typically in the range of 2.8 to 8 minutes. rjptonline.orgnih.gov
Table 2: HPLC Methods for Clotrimazole Analysis
| Analytical Target | Column | Mobile Phase | Detection | Retention Time (min) | Reference |
| Purity & Impurity | Zorbax C18, 100 x 4.6 mm, 3.5µm | Methanol:Acetonitrile (95:5 v/v) | UV (225 nm) | 2.81 | rjptonline.org |
| Quantification in Cream | C18, 4.6 x 250 mm, 5µm | Methanol:K2HPO4 (85:15) | UV-VIS | Not Specified | iomcworld.comresearchgate.net |
| Quantification in Microemulsion | C18 | Acetonitrile:Phosphate (B84403) Buffered Saline (60:40 v/v) | UV (190 nm) | ~8 | nih.gov |
| Quantification in Human Plasma | Enable C18 | 0.5% TEA in water (pH 3):Acetonitrile (20:80 v/v) | UV (215 nm) | 8.2 | rjptonline.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. sci-hub.se While 2-methyl-1H-imidazole itself is not highly volatile, GC-MS can be used for its analysis, as well as for identifying its volatile metabolites. nist.gov The NIST Chemistry WebBook provides mass spectral data for 2-methyl-1H-imidazole, which is essential for its identification using GC-MS. nist.govnist.gov
In the context of clotrimazole, GC-MS has been utilized to study its presence and fate in the aquatic environment. researchgate.net Analytical methods based on GC-MS have been developed and validated to quantify clotrimazole at very low concentrations. researchgate.net Furthermore, GC-MS is a valuable tool for identifying volatile antifungal metabolites secreted by microorganisms, which can provide insights into metabolic pathways and mechanisms of action. researchgate.net Recent research has also explored the metabolomic changes in the vaginal environment following clotrimazole treatment, where GC-MS could be applied to analyze volatile organic compounds. nih.gov
Spectroscopic Methods for Research Quantification
Spectroscopic methods are widely used for the quantification of 2-methyl-1H-imidazole and clotrimazole in research settings, offering rapid and non-destructive analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination
UV-Vis spectroscopy is a simple and cost-effective technique for determining the concentration of 2-methyl-1H-imidazole and clotrimazole in solutions.
For 2-methyl-1H-imidazole , UV-Vis spectroscopy can be used for its determination, although specific studies detailing this application for quantification are less common than for clotrimazole. The NIST Chemistry WebBook provides UV/Visible spectral data for 2-methyl-1H-imidazole. nist.gov The imidazole ring system exhibits characteristic UV absorption. nih.gov
For clotrimazole , numerous UV-Vis spectroscopic methods have been developed and validated for its estimation in bulk and pharmaceutical formulations. rjpn.orgrjpn.orgrfppl.co.inresearchgate.net These methods are based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. rjpn.orgresearchgate.net Clotrimazole exhibits a maximum absorbance (λmax) at different wavelengths depending on the solvent used. For instance, in methanol, the λmax is reported to be around 220 nm, while in a mixture of water and methanol, it is observed at 250 nm. rjpn.orgrfppl.co.in In 1N H2SO4, the λmax is found at 263 nm. researchgate.net The linearity of these methods is typically established over a concentration range of 1-30 µg/mL. rjpn.orgrfppl.co.in
Table 3: UV-Vis Spectroscopic Methods for Clotrimazole Quantification
| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Water and Methanol | 250 | 1-25 | Not Specified | rfppl.co.in |
| Methanol | 220 | 5-30 | 0.9997 | rjpn.org |
| 1N H2SO4 | 263 | 4-12 | 0.999 | researchgate.net |
Fluorescence Spectroscopy for Protein Binding Studies
Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between molecules, such as the binding of a drug to a protein. nih.govcapes.gov.br This is achieved by monitoring changes in the fluorescence properties (intensity, emission wavelength, polarization) of either the protein's intrinsic fluorophores (like tryptophan) or a fluorescently labeled ligand upon binding. nih.gov
Studies on the interaction of imidazole derivatives with proteins like bovine serum albumin (BSA) have been conducted using fluorescence spectroscopy. nih.gov These studies have shown that the fluorescence of BSA can be quenched upon binding of imidazole derivatives, indicating the formation of a complex. nih.gov This quenching mechanism can be analyzed to determine binding constants and the distance between the ligand and the protein's fluorophore. nih.gov The binding of imidazole and its derivatives to heme proteins has also been extensively studied, revealing insights into the nature of the interaction. nih.gov
While specific fluorescence spectroscopy studies focusing solely on the protein binding of 2-methyl-1H-imidazole or clotrimazole were not found in the provided search results, the principles and methods described for other imidazole derivatives are directly applicable. Such studies would be invaluable in understanding their pharmacokinetic and pharmacodynamic properties.
Electrochemical Methods for Compound Analysis
Electrochemical methods offer an alternative approach for the analysis of electroactive compounds like 2-methyl-1H-imidazole and clotrimazole. slideshare.net These techniques are based on the measurement of electrical properties such as potential or current that arise from chemical reactions at an electrode surface.
For 2-methyl-1H-imidazole , electrochemical methods can be employed for its analysis. The imidazole ring is electrochemically active and its interactions at an electrode surface can be studied. mdpi.com For example, electrochemical surface-enhanced infrared absorption spectroscopy (SEIRAS) has been used to study the behavior of imidazole-functionalized self-assembled monolayers on a gold surface, providing insights into adsorption and reorientation dynamics. mdpi.com The development of electrochemical sensors for the detection of imidazole derivatives is an active area of research. A recent study described a Janus Palladium membrane electrode for hydride transfer, using a benzo[d]imidazol-3-ium salt as a model substrate, demonstrating the electrochemical reactivity of the imidazole moiety. acs.org
For clotrimazole , while specific electrochemical methods for its routine analysis are not as widely reported as chromatographic and spectroscopic techniques, its electrochemical behavior can be exploited for detection. The imidazole moiety in clotrimazole is susceptible to electrochemical oxidation or reduction, which could form the basis of an analytical method. The development of such methods could offer advantages in terms of sensitivity, miniaturization, and cost-effectiveness for certain applications.
Voltammetry for Redox Properties and Detection
Voltammetry is a powerful electrochemical technique used to investigate the redox (reduction-oxidation) properties of chemical compounds. By measuring the current response to a varying applied potential, researchers can characterize the electrochemical behavior of a molecule and develop sensitive methods for its detection.
For 2-methyl-1H-imidazole , detailed studies specifically outlining its voltammetric signature for detection are not extensively available in the surveyed literature. However, research on related imidazole compounds provides insight into its likely electrochemical behavior. The electrochemical oxidation of imidazole and its derivatives typically involves the imidazole ring itself. acs.org Studies suggest that the unsubstituted nitrogen atom is the most easily oxidized site within the imidazole molecule. acs.org In research involving polyamides containing N-methylimidazole, electrochemical oxidation was found to occur preferentially on the imidazole ring, leading to the formation of a carbonyl group. nih.gov Conversely, some studies using cyclic voltammetry under specific conditions have noted the absence of a distinct oxidation peak for N-methylimidazole, indicating that the experimental conditions are critical for observing the redox processes. rsc.org Therefore, it is anticipated that the redox activity of 2-methyl-1H-imidazole would be centered on its heterocyclic ring, though the precise potentials and mechanisms require specific investigation.
In contrast, the redox properties of clotrimazole have been well-documented. Studies using techniques like differential pulse polarography and cyclic voltammetry reveal that clotrimazole undergoes a reduction process at a mercury electrode. mdpi.com In phosphate buffer at a pH greater than 6, this reduction is characterized as a reversible, one-electron process. mdpi.com This electrochemical process is significantly influenced by adsorption effects at the electrode surface. mdpi.com For analytical purposes, such as in differential pulse polarographic determinations, the use of a surfactant like Triton X-100 is recommended to minimize signal distortion and improve the quality of the voltammetric wave. mdpi.com
Cathodic stripping voltammetry has been established as a highly sensitive method for the quantitative detection of clotrimazole, achieving detection levels as low as 50 ng/mL after a short pre-accumulation period. mdpi.com The relationship between peak potential, peak current, and pH has been systematically studied to optimize detection conditions. mdpi.com
| Parameter | Finding/Value | Technique | Reference |
|---|---|---|---|
| Redox Process | Reversible, one-electron reduction | Cyclic Voltammetry/Polarography | mdpi.com |
| Optimal pH Range | > 6 (in phosphate buffer) | Polarography | mdpi.com |
| Peak Potential Difference (ΔEp) | ~50 mV (indicative of a one-electron process) | Cyclic Voltammetry | mdpi.com |
| Anodic-to-Cathodic Peak Height Ratio | Increases with scan rate (e.g., 0.50 at 30 mV/s to 1.01 at 300 mV/s) | Cyclic Voltammetry | mdpi.com |
| Analytical Detection Limit | 50 ng/mL | Cathodic Stripping Voltammetry | mdpi.com |
| Recommended Surfactant | 0.001% (m/v) Triton X-100 | Differential Pulse Polarography | mdpi.com |
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a cornerstone analytical technique for determining the mass-to-charge ratio (m/z) of ions, enabling the identification, quantification, and structural elucidation of chemical compounds. When coupled with separation techniques like liquid chromatography (LC), advanced MS methods offer unparalleled specificity and sensitivity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z of an ion with extremely high accuracy, typically to four or more decimal places. This capability allows for the determination of a compound's "exact mass," which is calculated from the masses of its most abundant isotopes. This is fundamentally different from the "nominal mass," which is the integer mass calculated from the most common isotopes of the constituent elements.
The precision of HRMS is critical for unambiguously determining the elemental formula of an unknown compound or for confirming the identity of a known substance in a complex mixture. news-medical.net Many compounds can share the same nominal mass but will have distinct exact masses due to their different elemental compositions. HRMS can resolve these isobaric interferences, which is a significant limitation for lower-resolution mass spectrometers. news-medical.net This technique has become a leading tool for detecting and identifying compounds in various fields, including metabolomics and environmental analysis. researchgate.netmdpi.com
For 2-methyl-1H-imidazole and clotrimazole, HRMS provides the definitive mass accuracy needed for their identification.
| Compound | Chemical Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |
|---|---|---|---|
| 2-Methyl-1H-imidazole | C₄H₆N₂ | 82 | 82.05310 |
| Clotrimazole | C₂₂H₁₇ClN₂ | 344 | 344.11348 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites
Tandem Mass Spectrometry, or MS/MS, is a multi-stage process essential for structural elucidation. nih.gov In a typical experiment, a precursor ion (often the molecular ion of the target compound) is selected in the first stage of the mass spectrometer. This selected ion is then passed into a collision cell, where it is fragmented by colliding with an inert gas—a process known as collision-induced dissociation (CID). In the final stage, the resulting product ions (or fragment ions) are analyzed and detected. The resulting fragmentation pattern is a unique structural fingerprint of the precursor ion. nih.gov
This technique is particularly vital in metabolism studies, where the goal is to identify unknown metabolites of a parent drug. nih.gov By comparing the MS/MS spectrum of a potential metabolite to that of the parent compound, researchers can deduce the site of metabolic modification (e.g., hydroxylation, demethylation, or conjugation). The mass shift between the metabolite and the parent drug indicates the type of modification, while the changes in the fragmentation pattern reveal where on the molecule the modification occurred. mdpi.com
For clotrimazole , LC-MS/MS methods have been developed for its sensitive quantification in biological matrices like human plasma. mdpi.comrsc.org In these methods, specific precursor-to-product ion transitions are monitored. The primary metabolite of clotrimazole is known to be (2-chlorophenyl)diphenylmethanol (B1676089), which results from the deamination (loss of the imidazole group) of the parent molecule. scialert.net The elucidation of this and other potential metabolites, such as those formed by oxidation on the imidazole ring, relies on MS/MS. mdpi.com The fragmentation of the clotrimazole precursor ion (m/z 344.1) produces characteristic product ions that can be used to pinpoint structural changes in its metabolites.
| Precursor Ion (m/z) | Product Ion (m/z) | Associated Fragment | Reference |
|---|---|---|---|
| 277.1 (for quantification) | 165.1 | Represents a core structural fragment after cleavage. | mdpi.comrsc.org |
| 277.1 (for confirmation) | 242.2 | Represents a different fragmentation pathway, confirming identity. | mdpi.com |
For 2-methyl-1H-imidazole , while it is a known metabolite itself in some contexts and used in the synthesis of other drugs, studies on its own biotransformation are also of interest. Research on larger, more complex molecules containing a 2-methyl-imidazole moiety has utilized MS/MS to study their metabolism. nih.gov These studies show that the presence of the methyl group can alter the affinity for metabolizing enzymes like CYP3A compared to the non-methylated analogue. nih.gov The structural elucidation of potential metabolites of 2-methyl-1H-imidazole would follow standard MS/MS principles. The fragmentation pattern of the parent ion (m/z 82.1) would be established first. Metabolites would be identified by searching for ions with specific mass shifts corresponding to metabolic reactions (e.g., a +16 Da shift for hydroxylation). Analysis of the product ions of this new precursor would reveal how the fragmentation pattern has changed, allowing for the localization of the modification, such as on the imidazole ring or the methyl group. rsc.org
Role As a Chemical Biology Research Probe and Tool
Application in In Vitro Biochemical Assays for Enzyme Characterization
Clotrimazole's utility in biochemical assays primarily stems from its well-characterized inhibitory effects on specific enzymes. It is widely used as a tool to understand the structure, function, and kinetics of its target enzymes, most notably cytochrome P450 enzymes. Beyond its primary antifungal target, its interaction with other enzymes and proteins allows for broader applications in enzyme characterization.
In studies of drug metabolism, clotrimazole (B1669251) serves as a known inhibitor to characterize the involvement of specific P450 isoforms in the metabolic pathways of new chemical entities. For instance, by observing the alteration in the metabolism of a test compound in the presence of clotrimazole, researchers can deduce the role of the inhibited enzyme in that compound's breakdown.
Recent research has also employed clotrimazole to investigate signaling pathways in yeast, specifically the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways. In Saccharomyces cerevisiae, clotrimazole was shown to activate the CWI and HOG pathways, providing a chemical tool to study the cross-talk and circuitry of these Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov
Table 1: Application of Clotrimazole in In Vitro Enzyme Assays
| Assay Type | Target Pathway/Enzyme | Organism/System | Key Finding | Reference |
|---|---|---|---|---|
| MAPK Signaling Assay | CWI and HOG Pathways | Saccharomyces cerevisiae | Clotrimazole activates Slt2, Fus3, and Kss1 phosphorylation. | nih.gov |
Use in Cell Culture Studies to Probe Cellular Pathways
Clotrimazole is frequently used in cell culture experiments to explore a variety of cellular pathways, leveraging its known effects on ion channel function and cell proliferation. nih.gov Its ability to inhibit the movement of Ca2+ and K+ ions across the plasma membrane makes it a valuable probe for studying processes dependent on ionic signaling. nih.gov
One significant application is in cancer research. Studies have demonstrated that clotrimazole inhibits the proliferation of both normal and cancerous cell lines in a dose-dependent and reversible manner. nih.gov It achieves this, in part, by depleting intracellular calcium (Ca2+) stores and blocking the rise in cytosolic Ca2+ that is a critical signal for mitogenic stimulation. nih.gov This makes it a useful tool for investigating the role of calcium signaling in cell cycle progression and tumorigenesis.
Furthermore, clotrimazole's effects on membrane permeability have been explored. In rat thymocytes, it was shown to increase membrane permeation to cadmium (Cd2+), highlighting its ability to modulate the cellular uptake of divalent metal cations and providing a model for studying metal-induced cytotoxicity. nih.gov
Table 2: Clotrimazole in Cell Culture Research
| Cell Line/System | Pathway Investigated | Key Effect of Clotrimazole | Reference |
|---|---|---|---|
| Normal and Cancer Cell Lines (e.g., 3T3, MM-RU human melanoma) | Cell Proliferation, Calcium Signaling | Inhibits cell proliferation, depletes intracellular Ca2+ stores. | nih.gov |
| Rat Thymocytes | Ion Permeability, Cytotoxicity | Increases membrane permeation of Cd2+, augmenting its cytotoxic effects. | nih.gov |
Utility in Non-Clinical Animal Models for Mechanistic Investigations
Non-clinical animal models are indispensable for translating in vitro findings into a more complex biological context, and clotrimazole has been used in such models for mechanistic studies. nih.govnih.gov These in vivo studies help to understand the physiological effects of inhibiting specific pathways targeted by the compound.
A notable example is the use of clotrimazole in a severe combined immunodeficiency (SCID) mouse model of cancer metastasis. In mice inoculated with human melanoma cells, daily administration of clotrimazole led to a significant reduction in the number of lung metastases. nih.gov This finding corroborates the in vitro data on its anti-proliferative effects and demonstrates its potential for modulating early ionic mitogenic signals in an in vivo setting, providing a valuable tool for investigating cancer progression. nih.gov
Function as a Reference Standard in Analytical Chemistry Research
In the field of analytical chemistry, clotrimazole serves as a certified reference material (CRM) or a pharmaceutical secondary standard. labchem.com.mythomassci.com This means it is a highly purified and well-characterized substance used as a benchmark for quality control and assurance in the analysis of pharmaceutical formulations.
Its primary use is in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry. researchgate.net For example, when creating a new HPLC method to quantify clotrimazole in a drug product, the certified standard is used to calibrate the instrument and validate the method's accuracy, precision, linearity, and specificity. researchgate.net
The availability of clotrimazole as a standard is essential for ensuring that analytical tests are reliable and reproducible. nihs.go.jp It is used to prepare standard solutions for purity tests, such as identifying and quantifying impurities like imidazole (B134444), and for assaying the content of the active ingredient in bulk drug substances and finished products. nihs.go.jp
Table 3: Chemical Compounds Mentioned
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| Clotrimazole | 1-(o-Chloro-α,α-diphenylbenzyl)imidazole; 1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazole | C22H17ClN2 |
| Cadmium | - | Cd |
| Calcium | - | Ca |
| Potassium | - | K |
| Imidazole | - | C3H4N2 |
| (o-Chlorophenyl)diphenylmethanol | Clotrimazole Related Compound A | C19H15ClO |
| Tetracyanoethylene | TCE | C6N4 |
| 7,7,8,8-Tetracyanoquinodimethane | TCNQ | C12H4N4 |
| Methyl Orange | - | C14H14N3NaO3S |
| Farnesol | - | C15H26O |
| Nystatin | - | C47H75NO17 |
| Amphotericin B | - | C47H73NO17 |
| Ketoconazole (B1673606) | - | C26H28Cl2N4O4 |
| Voriconazole | - | C16H14F3N5O |
| Fluconazole (B54011) | - | C13H12F2N6O |
| Miconazole (B906) | - | C18H14Cl4N2O |
| Itraconazole | - | C35H38Cl2N8O4 |
| Methanol (B129727) | - | CH4O |
| Dichloromethane | - | CH2Cl2 |
| Acetonitrile (B52724) | - | C2H3N |
| Beclomethasone dipropionate | - | C28H37ClO7 |
| Hydrochloric acid | - | HCl |
| Nitric acid | - | HNO3 |
| Sulfuric acid | - | H2SO4 |
| Lead | - | Pb |
Future Research Directions and Theoretical Perspectives
Exploration of Novel Biological Targets Beyond Fungal Cytochrome P450 Enzymes
While the primary antifungal mechanism of clotrimazole (B1669251) involves the inhibition of lanosterol (B1674476) 14-alpha-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis, research has unveiled its interaction with other pharmacological targets. drugbank.compatsnap.com This discovery has opened avenues for investigating its potential in treating a range of other diseases, including sickle cell disease, malaria, and certain cancers. drugbank.com
The exploration of these alternative biological targets is a significant area of future research. Studies have shown that clotrimazole can inhibit sarcoplasmic reticulum Ca2+-ATPase, leading to the depletion of intracellular calcium. drugbank.com It also blocks calcium-dependent potassium channels and voltage-dependent calcium channels. drugbank.com These off-target effects are independent of its antimycotic activity and suggest a broader therapeutic potential. drugbank.com For instance, its influence on ion channels is being investigated for its implications in various physiological and pathological processes.
Furthermore, clotrimazole has been observed to modulate the activity of several human cytochrome P450 enzymes, including those in the P450IIA and P450IIB subfamilies in hamsters, though not those in the P450IIIA subfamily in the same models. nih.gov In rats, it is known to induce P450IIIA and P450IIB isozymes. nih.gov The differential effects on these enzymes across species highlight the need for further investigation to understand its metabolic profile and potential for drug-drug interactions in humans. The ability of clotrimazole to bind to the heme iron in human cytochromes P450 3A4 and 3A5, triggering conformational changes in the active site, further underscores its complex interactions with these enzymes. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govijettjournal.org These technologies offer powerful tools to accelerate the identification of novel drug candidates, optimize their properties, and predict their biological activities. nih.gov For imidazole (B134444) derivatives like clotrimazole, AI and ML can be instrumental in designing new analogs with enhanced efficacy, improved selectivity, and reduced off-target effects.
Machine learning algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities to build predictive models. nih.gov These models can then be used to screen virtual libraries of novel imidazole compounds, identifying those with the highest probability of desired therapeutic effects. nih.govresearchgate.net This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening. nih.gov
Furthermore, generative AI models can be employed for de novo drug design, creating entirely new molecular structures with optimized properties. mdpi.comnih.gov By learning the underlying principles of molecular design from existing data, these models can propose novel imidazole derivatives that are more likely to be successful in preclinical and clinical development. The integration of AI and ML in the design of imidazole-based compounds holds the promise of delivering more effective and safer therapeutic agents. mdpi.com
Development of Advanced Delivery Systems for Targeted Research Applications
The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations. Advanced drug delivery systems are being developed to enhance the therapeutic index of drugs like clotrimazole by improving their solubility, stability, and targeted delivery. nih.gov For a hydrophobic compound like clotrimazole, which is practically insoluble in water, novel formulations are crucial for its effective application. nih.gov
One promising approach is the use of nanoparticle-based delivery systems. nih.gov Formulations such as ufosomes, which are lipid-based vesicles, have been shown to successfully encapsulate clotrimazole, leading to improved skin bioavailability. nih.govnih.govresearchgate.net These ufosomes, with a vesicle size of less than 250 nm and high entrapment efficiency, can enhance the accumulation of clotrimazole in the skin, making them a promising option for topical applications. nih.govnih.govresearchgate.net Other novel delivery systems that have been explored for antifungal agents include microemulsions, nanoemulsions, niosomes, dendrimers, solid lipid nanoparticles, liposomes, and polymeric nanoparticles. nih.gov
The development of dual-charged polymer strategies, harnessing the properties of functional groups like guanidinium (B1211019) and imidazole, also presents an innovative approach for enhanced gene delivery. acs.org Such systems could potentially be adapted for the targeted delivery of imidazole-based compounds. Furthermore, supramolecular vesicles formed through the self-assembly of imidazolium-fused aromatic amphiphiles with anionic compounds have demonstrated the potential for transporting molecules across cellular membranes with low cytotoxicity. acs.org These advanced delivery systems hold significant potential for improving the therapeutic efficacy and expanding the research applications of clotrimazole and other imidazole derivatives.
Investigation of Synergistic Effects with Other Research Agents
Combining therapeutic agents can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. This approach can enhance efficacy, reduce the required doses of individual drugs, and potentially overcome resistance mechanisms. Research has shown that clotrimazole can act synergistically with other compounds.
For instance, a synergistic effect has been observed between clotrimazole and certain anionic surfactants against Candida albicans. nih.gov This synergy is suggested to be due to the formation of lipophilic ion pairs between the two agents. nih.gov Another study demonstrated drug synergism between clotrimazole and sulfamethoxazole (B1682508) against various Candida species, including C. albicans, C. tropicalis, and C. parapsilosis. umn.edu
The combination of clotrimazole with metal ions has also been explored. A complex of silver and clotrimazole exhibited greater antimycotic activity against Saccharomyces cerevisiae than either component alone, indicating a synergistic action. mdpi.comresearchgate.net These findings suggest that the therapeutic potential of clotrimazole can be enhanced through combination with other agents. Further research into synergistic combinations could lead to the development of more effective treatment strategies for a variety of conditions.
Table 1: Investigated Synergistic Combinations with Clotrimazole
| Interacting Agent | Observed Effect | Potential Mechanism | Reference |
| Anionic Surfactants | Synergistic antifungal activity against Candida albicans | Formation of lipophilic ion pairs | nih.gov |
| Sulfamethoxazole | Marked fungistatic effects on Candida species | Drug synergism | umn.edu |
| Silver Ions | Enhanced antimycotic activity against Saccharomyces cerevisiae | Synergism of action | mdpi.comresearchgate.net |
| Various Drugs | Increased or decreased serum concentrations and therapeutic efficacy | Altered metabolism or interaction at the target site | drugbank.com |
Computational Predictions for Novel Biological Activities and Interactions
Computational methods are increasingly being used to predict the biological activities and interactions of chemical compounds, offering a powerful tool for drug discovery and development. nih.gov These in silico approaches can screen large databases of molecules to identify potential new uses for existing drugs and to design novel compounds with specific biological activities. researchgate.net
For imidazole derivatives, computational studies can help in predicting their potential targets and mechanisms of action. nih.gov Techniques like molecular docking and molecular dynamics simulations can be used to model the interaction of these compounds with various proteins, providing insights into their binding affinity and specificity. nih.gov For example, in silico studies have been used to evaluate the potential of imidazole derivatives as sirtuin inhibitors. nih.gov
Furthermore, computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, which is crucial for their development as therapeutic agents. nih.govacs.org By identifying potential liabilities early in the drug discovery process, these predictive models can help to reduce the attrition rate of drug candidates. The application of computational methods to predict the biological activities of clotrimazole and its analogs could uncover novel therapeutic opportunities and guide the design of next-generation imidazole-based drugs.
Green Chemistry Approaches to Sustainable Synthesis of Imidazole Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These approaches are not only environmentally friendly but can also be more efficient and economical than traditional synthetic methods. researchgate.net The synthesis of imidazole derivatives is an area where green chemistry principles are being increasingly applied. researchgate.net
Traditional methods for synthesizing imidazoles often involve harsh reaction conditions and the use of toxic reagents. researchgate.net In contrast, green chemistry approaches utilize more benign solvents, such as water or ethylene (B1197577) glycol, and may employ catalyst-free or solvent-free conditions. researchgate.netnih.gov Microwave-assisted and ultrasound-promoted syntheses are examples of green techniques that can lead to shorter reaction times and higher yields of imidazole derivatives. researchgate.net
For instance, microwave-assisted synthesis has been successfully used for the eco-friendly production of imidazole hybrids of pyrimidine. nih.gov Similarly, the use of erbium triflate as a catalyst in a multicomponent protocol has enabled the efficient synthesis of highly substituted imidazole derivatives. organic-chemistry.org The development of sustainable and environmentally friendly methods for the synthesis of clotrimazole and other imidazole-based compounds is a key area of future research, ensuring that the production of these important molecules is both efficient and ecologically responsible. nih.govmdpi.com
Q & A
Basic Research Questions
Q. How can the crystal structure of 2-methyl-1H-imidazole-containing coordination polymers be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (XRD) is the primary method. For example, in a zinc(II) coordination polymer (C₂₄H₂₄N₄O₅Zn), XRD revealed a distorted tetrahedral geometry around Zn(II) centers, coordinated by carboxylate oxygen atoms and 2-methyl-1H-imidazole nitrogen atoms. Lattice parameters (e.g., a = 25.206 Å, b = 15.132 Å, c = 7.647 Å) and space group (Pnna) were resolved using SHELX software .
- Key considerations : Optimize pH (e.g., pH 5.5) during synthesis to stabilize the coordination environment. Use displacement parameters to refine atomic positions.
Q. What synthetic strategies are effective for preparing 1,2,4,5-tetrasubstituted imidazoles?
- Methodology : Multi-component reactions (MCRs) under mild conditions. For instance, hydrazine derivatives, aldehydes, and ammonium acetate in ethanol at 80°C yield tetra-substituted imidazoles. Substituent compatibility (e.g., electron-withdrawing groups like -Cl or -CF₃) affects reaction efficiency .
- Example : Ethyl 2-phenyl-1,4-di-p-tolyl-1H-imidazole-5-carboxylate was synthesized via a three-component reaction, with NMR (¹H/¹³C) and HRMS used for structural validation .
Q. How can NMR spectroscopy differentiate between regioisomers in substituted imidazoles?
- Methodology : Analyze chemical shifts and coupling patterns. For example, in 1-(3-nitrophenyl)-1H-imidazole-2-carboxaldehyde, the imidazole proton environments (e.g., H-4 vs. H-5) show distinct shifts (δ 7.8–8.2 ppm for aromatic protons) due to nitro-group electronic effects .
- Advanced tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives.
Advanced Research Questions
Q. How do steric and electronic effects influence the biological activity of 2-methyl-1H-imidazole derivatives?
- Methodology : Structure-activity relationship (SAR) studies. For example, substituting the imidazole ring with bulky groups (e.g., naphthalenyl in naphazoline HCl) enhances receptor binding affinity, while electron-withdrawing groups (e.g., -Cl) improve metabolic stability .
- Case study : Climbazole (C₁₅H₁₇ClN₂O₂), a chloro-substituted imidazole, exhibits antifungal activity due to its ability to inhibit cytochrome P450 enzymes .
Q. What strategies resolve contradictions in reported bioactivity data for imidazole-based compounds?
- Methodology : Cross-validate assays (e.g., MIC for antimicrobial activity vs. cytotoxicity assays). For example, discrepancies in 2-hydrazinyl-4,5-dihydro-1H-imidazole HCl’s anticancer activity may arise from cell-line-specific sensitivity or assay conditions (e.g., pH, serum concentration) .
- Data normalization : Use standardized positive controls (e.g., fluconazole for antifungals) and report IC₅₀ values with confidence intervals.
Q. How can coordination polymers with 2-methyl-1H-imidazole ligands be optimized for material science applications?
- Methodology : Tailor ligand bridging modes. In zinc(II) polymers, biphenylethene-4,4'-dicarboxylate bridges create 1D chains, while 2-methyl-1H-imidazole side groups influence crystallinity and thermal stability. DFT calculations can predict bandgap properties for optical applications .
- Experimental validation : Use thermogravimetric analysis (TGA) to assess thermal decomposition profiles and UV-Vis spectroscopy for optical characterization.
Q. What are the challenges in synthesizing enantiomerically pure imidazole derivatives for pharmaceutical use?
- Methodology : Chiral resolution via HPLC or asymmetric catalysis. For example, midazolam HCl impurities (e.g., (3aRS)-8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine) require chiral stationary phases (e.g., amylose-based columns) for separation .
- Case study : Impurity profiling of midazolam HCl (CAS 59467-96-8) involves LC-MS/MS to distinguish diastereomers .
Q. How can computational methods predict the reactivity of imidazole derivatives in multi-step syntheses?
- Methodology : Density functional theory (DFT) to model transition states. For instance, the nucleophilic attack of 2-methyl-1H-imidazole on benzyl chloroacetate proceeds via a tetrahedral intermediate, with calculated activation energies guiding solvent selection (e.g., DMF vs. THF) .
- Software tools : Gaussian or ORCA for energy minimization; Molsoft or PyMol for visualizing reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
